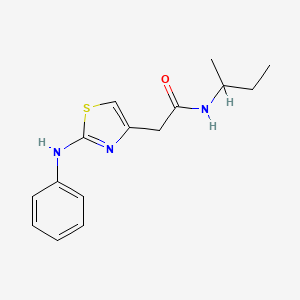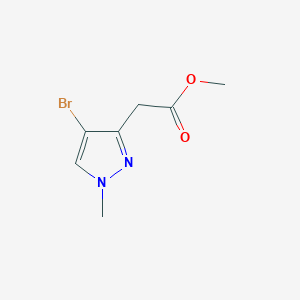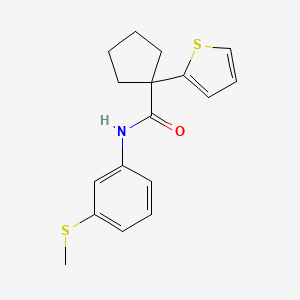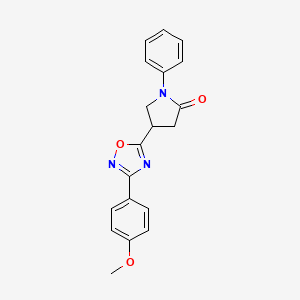![molecular formula C23H32N6O2 B2956420 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 902019-88-9](/img/structure/B2956420.png)
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, also known as MPPPP, is a purine derivative that has been extensively studied for its potential therapeutic applications. MPPPP is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several neuropsychiatric disorders, including addiction, depression, and schizophrenia.
Scientific Research Applications
Antihistaminic Activity
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione and its derivatives have been researched for their potential antihistaminic activities. A study by Pascal et al. (1985) synthesized a series of theophylline derivatives, including compounds similar to the chemical , and found them effective in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
Cardiovascular Activity
Research has also explored the cardiovascular activities of these compounds. Chłoń-Rzepa et al. (2004) synthesized derivatives of this compound and found them to exhibit electrocardiographic, antiarrhythmic, and hypotensive activities. Their study also noted the affinity of these compounds for alpha-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Antimycobacterial Activity
A 2020 study by Konduri et al. focused on synthesizing novel purine linked piperazine derivatives, targeting Mycobacterium tuberculosis. Their research aimed at disrupting biosynthesis in the bacteria, showing promise in the development of new treatments for tuberculosis (Konduri et al., 2020).
Antiviral Properties
Research on diketopiperazine derivatives from marine-derived actinomycetes, including compounds structurally similar to the one , has indicated potential antiviral properties, particularly against the influenza A (H1N1) virus (Wang et al., 2013).
Psychotropic Potential
Studies have also delved into the psychotropic potential of these compounds. Chłoń-Rzepa et al. (2013) explored derivatives for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, noting their potential in treating anxiety and depression (Chłoń-Rzepa et al., 2013).
Antiasthmatic Activity
A study by Bhatia et al. (2016) synthesized derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, demonstrating their potential as antiasthmatic agents due to their vasodilatory activity (Bhatia et al., 2016).
properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAOUYHEWMWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)
![4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956341.png)
![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2956345.png)


![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride](/img/structure/B2956350.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)
![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)
